molecular formula C9H11NO6 B8046662 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid

2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid

Cat. No.: B8046662
M. Wt: 229.19 g/mol
InChI Key: JHWANAYOYFUMKH-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid is a chemical compound belonging to the oxazole class, characterized by its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a 1,3-oxazole ring substituted with an ethoxycarbonyl group and a methyl group, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid typically involves the following steps:

  • Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of β-keto esters with hydrazines or by the reaction of isocyanates with β-keto esters.

  • Introduction of the ethoxycarbonyl group: This step involves the esterification of the oxazole ring using ethyl chloroformate in the presence of a base.

  • Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Amines in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Amides or esters.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-(4-Methoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid: Similar structure with a methoxycarbonyl group instead of ethoxycarbonyl.

  • 2-(4-Ethoxycarbonyl-2-oxo-1,3-oxazol-3-yl)acetic acid: Lacks the methyl group on the oxazole ring.

  • 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness: 2-(4-Ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both the ethoxycarbonyl and methyl groups on the oxazole ring provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxycarbonyl-5-methyl-2-oxo-1,3-oxazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c1-3-15-8(13)7-5(2)16-9(14)10(7)4-6(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWANAYOYFUMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)N1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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